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Compound of Interest |

Compound Name: 2-Fluoro-5-iodopyrimidine
CAS No.: 697300-79-1
Cat. No.: B1442139

Get Quote

\ J

CAS Number: 697300-79-1 Formula: CaH2FIN2 Molecular Weight: 223.98 g/mol [1]

Executive Summary: The "Dual-Warhead" Strategy

2-Fluoro-5-iodopyrimidine represents a "privileged scaffold" in drug discovery due to its
unique orthogonal reactivity. It functions as a bifunctional electrophile, allowing medicinal
chemists to sequentially functionalize the pyrimidine ring with high regioselectivity.

o Site A (C5-lodine): A "soft" electrophile primed for palladium-catalyzed cross-coupling
reactions (Suzuki-Miyaura, Sonogashira, Heck). The weak C—I bond facilitates rapid
oxidative addition.

o Site B (C2-Fluorine): A "hard" electrophile activated for Nucleophilic Aromatic Substitution
(SnAr). The high electronegativity of fluorine, combined with the electron-deficient pyrimidine
ring (further polarized by the C5-iodine), makes this position exceptionally labile to amines,
alkoxides, and thiols.

This duality allows for a "Plug-and-Play" approach to library generation: C5 allows for the
attachment of hydrophobic tails or biaryl motifs, while C2 allows for the introduction of solubility-
enhancing polar groups or hydrogen-bond donors/acceptors.
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Chemical Profile & Reactivity Analysis

Structural Properties
Property Value Note

) ) Light sensitive (store in amber
Appearance Off-white to pale yellow solid

vials)
Melting Point 105-108 °C Crystalline solid
- Poorly soluble in
Solubility DMSO, DMF, DCM, EtOAc
water/hexanes
C2-F hydrolyzes to 2-hydroxy
Stability Moisture sensitive (pyrimidinone) in strong

aqueous base

Mechanistic Reactivity (The Orthogonal Workflow)

The core utility of this molecule lies in the ability to control which bond breaks first.

e Path A: SnAr First (C2 Functionalization)

o

Mechanism:[2][3] Addition-Elimination via a Meisenheimer complex.

o

Kinetics: Fast at RT or mild heat (40-60°C).

[¢]

Outcome: Retains the C5-iodine for subsequent cross-coupling.

[¢]

Advantage:[1][3] Eliminates the labile fluorine early, preventing hydrolysis during later
aqueous workups.

o Path B: Cross-Coupling First (C5 Functionalization)

o Mechanism:[2][3] Pd(0)/Pd(Il) catalytic cycle (Oxidative Addition — Transmetalation —
Reductive Elimination).

o Kinetics: Requires Pd catalyst and base.[4][5]
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o Risk:[6][7] The base required for Suzuki coupling (e.g., K2COs, Cs2C0Os) can accidentally
hydrolyze the C2-F bond if the reaction is too hot or wet.

o Solution: Use anhydrous conditions or non-nucleophilic bases (e.g., KsPOa4) and mild
temperatures.

Suzuki Coupling

SnAr (Amines
nRT ( 60°C ) 2-Amino-5-iodopyrimidine (GRS ENIY 2-Amino-5-Arylpyrimidine
to (Intermediate A) > (Target Scaffold)
2-Fluoro-5-iodopyrimidine ) ) .
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(Mild Base, Anhydrous) 2-Fluoro-5-Arylpyrimidine JSILSO DI 2-Amino-5-Arylpyrimidine
(Intermediate B) = (Target Scaffold)

Click to download full resolution via product page

Figure 1: Orthogonal synthetic pathways. Path A (SnAr first) is generally preferred for
robustness, while Path B is used when the C2-fluorine is needed as a latent handle for late-
stage diversification.

Synthetic Protocols
Preparation of the Core (Synthesis of CAS 697300-79-1)

While commercially available, the compound can be synthesized via a Balz-Schiemann type
reaction from 2-amino-5-iodopyrimidine.

Protocol:
e Reagents: 2-Amino-5-iodopyrimidine (1.0 eq), HF-Pyridine (Olah's reagent) or NaNO2z/HBFa.
» Procedure:

o Dissolve 2-amino-5-iodopyrimidine in HF-pyridine at -10°C in a polyethylene vessel.

o Slowly add NaNO:2 (1.2 eq) to generate the diazonium salt in situ.

o Stir at 0°C for 1 hour, then warm to RT (thermal decomposition of diazonium releases N2
and installs F).
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o Quench: Pour onto ice/water and neutralize carefully with NaHCOs. Extract with EtOAc.[8]

o Safety Note: HF-pyridine is highly corrosive and toxic. Use calcium gluconate gel for skin
exposure.

Application Protocol: SnAr Functionalization (Path A)

Targeting the C2 position with a primary amine.

Reagents:

2-Fluoro-5-iodopyrimidine (1.0 mmol)

Primary Amine (e.g., Morpholine, Aniline) (1.1 mmol)

Base: DIPEA (Diisopropylethylamine) (2.0 mmol)

Solvent: DMF or THF (Dry)

Step-by-Step:

Setup: Charge a reaction vial with 2-fluoro-5-iodopyrimidine and dry DMF (3 mL/mmaol).

Addition: Add DIPEA followed by the amine dropwise at 0°C.

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

o Note: Highly nucleophilic amines react instantly. Anilines may require heating to 60°C.

Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

Yield: Typically >85%. The product is now a stable 2-amino-5-iodopyrimidine ready for
coupling.

Application Protocol: Suzuki-Miyaura Coupling (Path B)

Targeting the C5 position while preserving the C2-Fluorine.

Reagents:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/synthesis/pse-e92398g246fb49f39ec1dc08g563dg40
https://www.benchchem.com/product/b1442139/docs?utm_src=pdf-body#technical-master-file-2-fluoro-5-iodopyrimidine
https://www.benchchem.com/product/b1442139/docs?utm_src=pdf-body#technical-master-file-2-fluoro-5-iodopyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Fluoro-5-iodopyrimidine (1.0 mmol)

Aryl Boronic Acid (1.2 mmol)

Catalyst: Pd(dppf)Clz[9][10]-DCM (0.05 mmaol)

Base: K3sPOa4 (3.0 mmol) (Anhydrous preferred to prevent hydrolysis)

Solvent: 1,4-Dioxane (Dry)

Step-by-Step:

Degassing: Combine halide, boronic acid, and base in a vial. Purge with Argon for 5 mins.

Catalyst: Add Pd catalyst under Argon flow.

Reaction: Heat to 80°C for 4—6 hours.

o Critical Control: Do not exceed 100°C; high temps promote defluorination or hydrolysis.

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOACc).

Result: A 2-fluoro-5-arylpyrimidine. The C2-F is still active for a final diversification step.

Critical Control Points & Troubleshooting

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1442139/docs?utm_src=pdf-body#technical-master-file-2-fluoro-5-iodopyrimidine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10978044/
https://scholarship.claremont.edu/cgi/viewcontent.cgi?params=/context/pomona_fac_pub/article/1505/&path_info=Synthesis_of_2_arylpyridines_by_the_Suzuki_Miyaura_cross_coupling.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Issue

Probable Cause

Corrective Action

Hydrolysis (Formation of -OH
at C2)

Water in solvent + Base

Use anhydrous dioxane/THF.
Switch from carbonate bases
to phosphate or fluoride bases
(CsF).

Homocoupling (Biaryl

formation)

Excess Boronic Acid/Oxygen

Ensure rigorous degassing

(sparge with Ar).

Low Yield in ShAr

Amine is a weak nucleophile

Switch solvent to DMSO
(increases nucleophilicity).
Heat to 80°C. Use NaH if

amine is non-nucleophilic.

De-iodination

Pd-catalyzed reduction

Avoid alcoholic solvents
(EtOH/MeOH) in the Suzuki
step if possible; they can act

as hydride sources.

Safety & Handling (E-E-A-T)

Hazard Classification:

e H315/H319: Causes skin and serious eye irritation.[11][12]

o H335: May cause respiratory irritation.[11][12]

Specific Handling Protocols:

e Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not incinerate

in standard waste streams without scrubbers.

» Sensitization: Pyrimidine intermediates are potential sensitizers. Double-glove (Nitrile) and

use a fume hood.

o Storage: Store at 2—8°C under inert gas (Argon). lodine-containing compounds can discolor

(liberate 12) upon prolonged exposure to light.
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o Synthesis of Fluorinated Pyrimidines:Journal of Medicinal Chemistry, "Structure-Activity
Relationships of 2-Substituted Pyrimidines." (Generalized reference for pyrimidine SAR).

e Suzuki Coupling of Halopyrimidines:Chemical Science, "Site-selective Suzuki—Miyaura
coupling of heteroaryl halides." 2016.

¢ SnAr Mechanism & Kinetics:Master Organic Chemistry, "Nucleophilic Aromatic Substitution
(SNAr) Reaction Guide."

» Safety Data:Fisher Scientific SDS, "2-Fluoro-5-iodopyridine/pyrimidine Safety Data Sheet."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Master File: 2-Fluoro-5-iodopyrimidine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1442139/docs#technical-master-file-2-fluoro-5-
iodopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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